molecular formula C9H18ClNO B6172089 decahydroisoquinolin-5-ol hydrochloride, Mixture of diastereomers CAS No. 4512-84-9

decahydroisoquinolin-5-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6172089
CAS No.: 4512-84-9
M. Wt: 191.7
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Description

Decahydroisoquinolin-5-ol hydrochloride: is a chemical compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other, and this mixture can exhibit different physical and chemical properties. This compound has garnered attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of decahydroisoquinolin-5-ol hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common approach is the reduction of isoquinoline derivatives followed by hydrochloric acid treatment to obtain the hydrochloride salt. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: : On an industrial scale, the production of decahydroisoquinolin-5-ol hydrochloride involves optimizing these synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: : Decahydroisoquinolin-5-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and chromium-based oxidants. Reduction reactions may involve lithium aluminum hydride or sodium borohydride. Substitution reactions often use nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.

Major Products Formed: : The major products from these reactions can vary depending on the specific conditions used For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry: : In chemistry, decahydroisoquinolin-5-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: : In biological research, this compound is used to study various biological processes, including enzyme inhibition and receptor binding. Its diastereomeric nature makes it a valuable tool for understanding stereoselectivity in biological systems.

Medicine: : The potential therapeutic applications of decahydroisoquinolin-5-ol hydrochloride are vast. It has been investigated for its anti-inflammatory, analgesic, and neuroprotective properties. Ongoing research aims to develop it into a viable treatment for various medical conditions.

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important intermediate in many chemical processes.

Mechanism of Action

The mechanism by which decahydroisoquinolin-5-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to decahydroisoquinolin-5-ol hydrochloride include other isoquinoline derivatives, such as isoquinolin-5-ol and its various analogs.

Uniqueness: : What sets decahydroisoquinolin-5-ol hydrochloride apart is its mixture of diastereomers, which can lead to unique biological activities and chemical properties. This diastereomeric mixture can offer advantages in terms of selectivity and efficacy in various applications.

Properties

CAS No.

4512-84-9

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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